![molecular formula C13H21NO4 B6159456 (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 848777-73-1](/img/no-structure.png)

(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

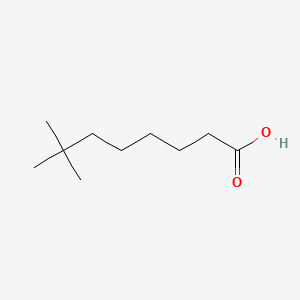

(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.3. The purity is usually 95.

BenchChem offers high-quality (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scalable Synthesis

One study by Wang Gan et al. (2013) presents a scalable synthesis method for a closely related compound, highlighting the importance of controlling stereoselectivity in the cyclopropanation step, which is crucial for obtaining the desired stereochemistry in the final product. This method's efficiency and scalability suggest potential applications in industrial settings, where large quantities of such compounds may be needed (Wang Gan et al., 2013).

Synthesis of Stereoisomers

Another significant aspect of research on this compound is the synthesis of its stereoisomers, as detailed by Bettina Bakonyi et al. (2013). Their work demonstrates the ability to control the reaction conditions to obtain either the cis or trans acid, further expanding the compound's utility by providing access to all of its stereoisomers. This ability to synthesize different stereoisomers is crucial for studying the compound's properties and potential applications in more detail (Bettina Bakonyi et al., 2013).

Application in Drug Synthesis

The research also extends to the application of this compound in drug synthesis. Srinivasa Reddy Kallam et al. (2017) described a multi-gram synthesis of a key chiral bicyclic proline fragment, which is utilized in constructing the anti-HCV drug boceprevir. This showcases the compound's role in synthesizing pharmaceuticals, highlighting its importance in medicinal chemistry (Srinivasa Reddy Kallam et al., 2017).

Molecular Structure Analysis

The molecular structure analysis of similar compounds provides insights into their potential applications in designing new materials or drugs. For instance, the work by T. Moriguchi et al. (2014) on the synthesis and molecular structure analysis of a chiral cyclic amino acid ester offers valuable information on the stereochemical aspects of these compounds, which is crucial for understanding their reactivity and interactions with biological targets (T. Moriguchi et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves the protection of the amine group, followed by the addition of a carboxylic acid group to the protected amine. The tert-butoxycarbonyl (Boc) group is used to protect the amine group, and the carboxylic acid group is added using a Grignard reaction. The final step involves the removal of the Boc group to reveal the carboxylic acid functionality.", "Starting Materials": [ "6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one", "tert-butyl chloroformate", "magnesium", "ethylmagnesium bromide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and sodium hydroxide in diethyl ether solvent.", "Step 2: Addition of carboxylic acid group using Grignard reaction with magnesium and ethylmagnesium bromide in diethyl ether solvent, followed by addition of acetic acid.", "Step 3: Removal of the Boc group using hydrochloric acid in methanol solvent." ] } | |

Número CAS |

848777-73-1 |

Nombre del producto |

(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Fórmula molecular |

C13H21NO4 |

Peso molecular |

255.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.